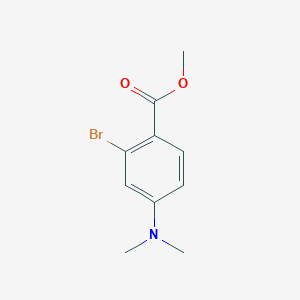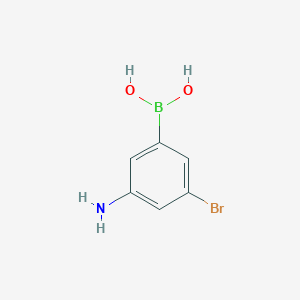![molecular formula C7H10F3N3O3 B13911950 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique spirocyclic structure, which consists of a spiro-fused ring system containing nitrogen atoms. The presence of trifluoroacetic acid adds to its chemical stability and reactivity.
Métodos De Preparación
The synthesis of 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound in the presence of trifluoroacetic acid. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new bonds and functional groups.
Aplicaciones Científicas De Investigación
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoroacetic acid enhances its ability to penetrate biological membranes and reach its targets.
Comparación Con Compuestos Similares
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid can be compared with other spirocyclic compounds such as:
2,6-Diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid: Similar in structure but with different nitrogen positioning, leading to varied reactivity and applications.
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H10F3N3O3 |
|---|---|
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
2,5,7-triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9N3O.C2HF3O2/c9-4-7-3-5(8-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H2,7,8,9);(H,6,7) |
Clave InChI |
JHVGFGKEBHAWNR-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CNC(=O)N2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)



![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)




![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
